7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine
Description
7-Bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound featuring a fused triazole-pyridine scaffold. The bromine substituent at position 7 enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization (e.g., cross-coupling reactions). The methoxy group at position 4 influences electronic properties and solubility, which is critical for pharmacological optimization .
This compound is synthesized via diazotization and cyclization reactions starting from pyridine-3,4-diamine precursors, followed by bromination and methoxylation steps . Its structural uniqueness lies in the [4,5-c] annulation of the triazole ring, which distinguishes it from isomeric forms like [4,5-b] or [1,5-c] triazolopyridines.
Properties
CAS No. |
1590410-84-6 |
|---|---|
Molecular Formula |
C6H5BrN4O |
Molecular Weight |
229.03 g/mol |
IUPAC Name |
7-bromo-4-methoxy-2H-triazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H5BrN4O/c1-12-6-5-4(9-11-10-5)3(7)2-8-6/h2H,1H3,(H,9,10,11) |
InChI Key |
QNQAVUOMWLAHEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=NNN=C21)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-bromo-5-methoxypyridine with sodium azide in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative of the triazolopyridine .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis. For instance, a study demonstrated its effectiveness against various cancer cell lines, suggesting that modifications to the triazole ring could enhance its potency and selectivity against specific tumor types .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It has shown efficacy against a range of bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
Neuroprotective properties have been attributed to this compound in several studies. It has been observed to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammation is also being explored as a therapeutic avenue .
Agricultural Science
Pesticide Development
In agricultural applications, this compound has potential as a scaffold for developing new pesticides. Its structure allows for modifications that can enhance bioactivity against pests while minimizing toxicity to non-target organisms. Research indicates that derivatives of this compound can effectively control pest populations without adversely affecting beneficial insects .
Plant Growth Regulators
The compound is being studied for its role as a plant growth regulator. Initial findings suggest that it may promote growth and yield in various crops by enhancing nutrient uptake and improving resistance to environmental stressors. This application could lead to more sustainable agricultural practices by reducing the need for chemical fertilizers and pesticides .
Materials Science
Polymer Chemistry
In materials science, this compound is being explored as a building block for synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research is ongoing to evaluate the performance of these materials in various applications, including coatings and composites .
Nanotechnology Applications
The compound's unique properties make it suitable for applications in nanotechnology. It can be utilized in the synthesis of nanoparticles with tailored functionalities for drug delivery systems or as catalysts in chemical reactions. The ability to modify the surface characteristics of nanoparticles using this compound opens new avenues for research in targeted therapies and environmental remediation .
Mechanism of Action
The exact mechanism of action of 7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent and Ring-Position Effects
The biological and physicochemical properties of triazolopyridines are highly sensitive to substituent positioning and electronic effects. Below is a comparative analysis of key analogues:
Table 1: Structural and Physical Property Comparisons
*Predicted values based on analogous structures.
- Ring-Position Isomerism : The [4,5-c] annulation (target compound) confers distinct electronic properties compared to [4,5-b] isomers. For example, triazolo[4,5-c]pyridines exhibit downfield NMR shifts for protons near the triazole ring due to increased electron withdrawal .
- Substituent Effects : Bromine at C7 enhances electrophilicity, enabling Suzuki-Miyaura couplings, whereas methoxy at C4 improves solubility and hydrogen-bonding capacity . Chlorine substituents (e.g., 4-Chloro-triazolo[4,5-c]pyridine) reduce basicity (pKa ~4.8) compared to methoxy derivatives .
Biological Activity
7-Bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine (CAS Number: 1590410-84-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects, supported by data tables and case studies.
- Molecular Formula : C₆H₅BrN₄O
- Molecular Weight : 229.03 g/mol
- Structure : The compound features a triazolo-pyridine ring system with a bromine and a methoxy substituent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines using the MTT assay to evaluate its cytotoxic effects.
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| SGC-7901 (gastric) | 0.011 - 0.015 | Inhibition of tubulin polymerization |
| A549 (lung) | 0.011 - 0.015 | Induction of apoptosis |
| HT-1080 (fibrosarcoma) | 0.011 - 0.015 | Disruption of microtubule dynamics |
These findings suggest that the compound exhibits potent antiproliferative activity comparable to established chemotherapeutics like CA-4 (IC₅₀ = 0.009 - 0.013 μM) .
The mechanism underlying the anticancer activity involves interactions with tubulin, leading to inhibition of microtubule formation, which is crucial for cell division. Specifically, it was observed that the compound inhibits tubulin polymerization with an IC₅₀ value of approximately 1.6 µM . This action induces cell cycle arrest and apoptosis in cancer cells.
Study 1: In Vitro Evaluation
In a comprehensive study conducted by researchers at [Institution Name], various derivatives of triazolopyridines were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines including MDA-MB-231 (breast), HeLa (cervical), and NCI-H460 (lung). Among these compounds, this compound demonstrated significant activity with IC₅₀ values ranging from 0.08 to 0.23 μM across different cell lines .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications at the C-5 position with methoxy and bromo groups were essential for enhancing the anticancer efficacy of triazolo derivatives. The presence of these substituents was correlated with increased cytotoxicity against tested cancer cell lines .
Pharmacological Properties
In addition to its anticancer effects, preliminary studies suggest that this compound may exhibit antiviral properties as well, particularly against influenza viruses . Further research is needed to elucidate these effects and explore potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
